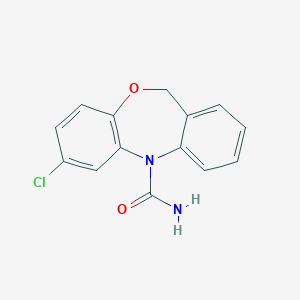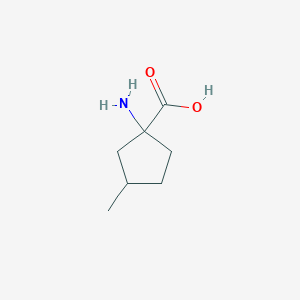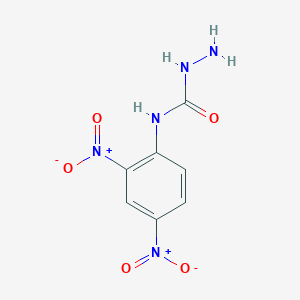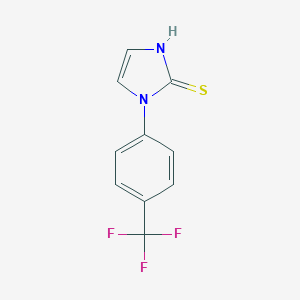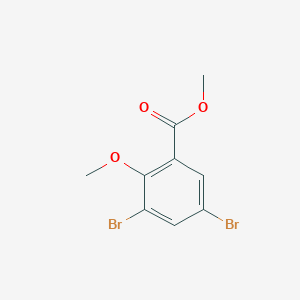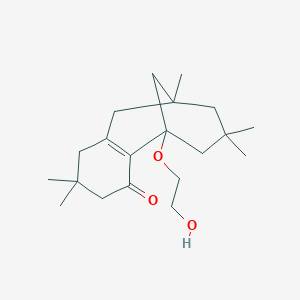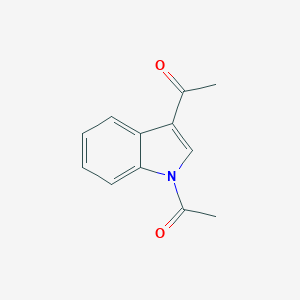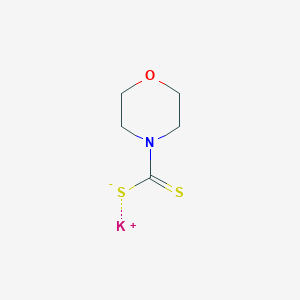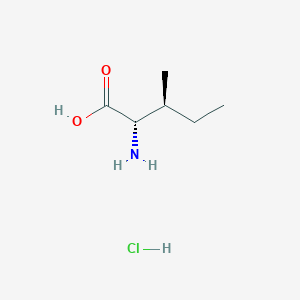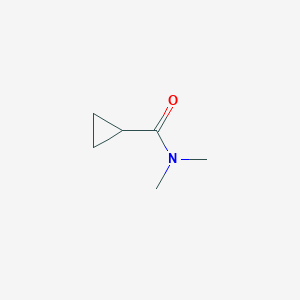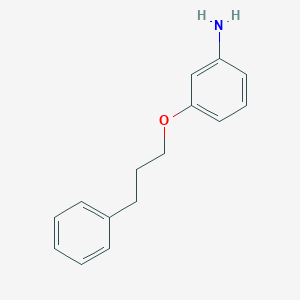
3-(3-Phenylpropoxy)aniline
説明
“3-(3-Phenylpropoxy)aniline” is an organic compound . It is also known as "4-(3-Phenylpropoxy)aniline" . The compound has a molecular formula of C15H17NO .
Molecular Structure Analysis
The molecular structure of “3-(3-Phenylpropoxy)aniline” consists of an aniline (phenylamine) group attached to a phenylpropoxy group . The molecular weight is 227.302 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Phenylpropoxy)aniline” include a molecular weight of 227.31 and a density of 1.085g/cm3 . The boiling point is 404ºC at 760mmHg .科学的研究の応用
Catalytic Oxidation of Phenolic and Aniline Compounds Fe(3)O(4) magnetic nanoparticles (MNPs) have been used to remove phenol and aniline from aqueous solutions, demonstrating the potential for 3-(3-Phenylpropoxy)aniline in environmental remediation applications. These nanoparticles exhibited excellent catalytic ability to eliminate substituted phenolic and aniline compounds under various conditions (Zhang et al., 2009).
Corrosion Inhibition The compound (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline (L) shows promise as a corrosion inhibitor for mild steel in acidic environments. This research indicates the utility of aniline derivatives in protective coatings and industrial applications (Daoud et al., 2014).
Electronic States and Binding Sites of Metal-Aniline Complexes The study of group 3 metal-aniline complexes, including their binding sites and electronic states, is crucial for understanding the interaction between metals and aniline derivatives. This research is relevant for applications in material science and molecular electronics (Kumari et al., 2013).
Photophysics and Electroluminescence Aniline derivatives, such as N,N-Di(6-phenylpyridin-2-yl)aniline, are used in the development of luminescent platinum complexes. These complexes have applications in organic light-emitting diodes (OLEDs) and could be relevant for the development of new electroluminescent materials (Vezzu et al., 2010).
Photocatalytic Conversion in Chemistry The photocatalytic reduction of nitrobenzene to aniline using cadmium sulfide quantum dots (CdS QDs) represents an innovative approach in chemical synthesis, highlighting the role of aniline derivatives in advanced photocatalytic processes (Jensen et al., 2016).
Safety And Hazards
Aniline, a component of “3-(3-Phenylpropoxy)aniline”, is considered hazardous. It can cause serious eye irritation, skin sensitization, genetic defects, and organ damage through prolonged or repeated exposure . Specific safety and hazard information for “3-(3-Phenylpropoxy)aniline” is not available in the search results.
特性
IUPAC Name |
3-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-14-9-4-10-15(12-14)17-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12H,5,8,11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHOYGXEORYNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90330181 | |
| Record name | 3-(3-phenylpropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90330181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenylpropoxy)aniline | |
CAS RN |
17823-87-9 | |
| Record name | 3-(3-phenylpropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90330181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



